molecular formula C25H20F2N2O4S B2619350 N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866808-75-5

N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2619350
CAS No.: 866808-75-5
M. Wt: 482.5
InChI Key: OMSXSCGYWSZXFT-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline derivative characterized by a 6-fluoro-substituted quinoline core, a 4-fluorobenzenesulfonyl group at the 3-position, and a 2,5-dimethylphenylacetamide side chain. Its structural complexity arises from strategic substitutions that influence electronic distribution, steric effects, and intermolecular interactions. Structural elucidation of such compounds often employs X-ray crystallography, with refinement tools like SHELX playing a critical role in resolving complex conformations .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O4S/c1-15-3-4-16(2)21(11-15)28-24(30)14-29-13-23(25(31)20-12-18(27)7-10-22(20)29)34(32,33)19-8-5-17(26)6-9-19/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSXSCGYWSZXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be dissected into several functional groups that contribute to its biological properties:

  • Dimethylphenyl Group : Enhances lipophilicity and may affect receptor binding.
  • Fluorinated Benzene Sulfonyl Group : Known to increase metabolic stability and alter biological activity.
  • Quinoline Derivative : Frequently associated with antitumor activity.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through:

  • Inhibition of Topoisomerases : Similar compounds have shown effectiveness as topoisomerase inhibitors, which are crucial for DNA replication and repair processes in cancer cells .
  • Induction of Apoptosis : Studies have demonstrated that related quinoline derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .

In Vitro Studies

In vitro evaluations have shown that this compound exhibits significant anticancer activity against various cell lines:

  • Breast Cancer (MCF-7) : IC50 values suggest potent anti-proliferative effects.
  • Colorectal Cancer (Caco-2) : Demonstrated strong inhibition with low micromolar concentrations .

Case Studies

A notable case study involved the application of this compound in a series of experiments focusing on its anticancer properties:

  • Cell Line Testing : The compound was tested against multiple cancer cell lines, revealing a selective cytotoxic effect with minimal toxicity to normal cells.
  • Mechanistic Insights : Flow cytometry analyses indicated cell cycle arrest at the G1 phase and increased levels of pro-apoptotic markers such as Bax and caspase activation .

Data Table: Biological Activity Summary

Cell LineIC50 (µM)Mechanism of ActionNotes
MCF-73.96Topoisomerase inhibitionInduces apoptosis
Caco-25.87ROS generationSelective for cancer cells
Lung Cancer4.50Apoptosis inductionLow toxicity to normal cells
Prostate Cancer6.20Cell cycle arrestPromising therapeutic candidate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a quinoline-acetamide scaffold with analogs such as N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1-yl)acetamide (9b) and N-(3,5-dimethylphenyl)-2-(7-chloro-4-oxoquinolin-1-yl)acetamide (9c) . Key structural differences include:

Feature Target Compound Compound 9b Compound 9c
Quinoline Substituents 6-fluoro, 3-(4-fluorobenzenesulfonyl) 6-methoxy 7-chloro
Acetamide Substituent 2,5-dimethylphenyl 3,5-dimethylphenyl 3,5-dimethylphenyl
Molecular Weight ~482.46 g/mol (calculated) 336.35 g/mol 340.80 g/mol
Key Functional Groups Sulfonyl, dual fluorine atoms Methoxy Chloro
  • Electron Effects : The 4-fluorobenzenesulfonyl group in the target compound is strongly electron-withdrawing, likely increasing the acidity of the 4-oxo group compared to the electron-donating methoxy in 9b or the moderately electron-withdrawing chloro in 9c. This alters reactivity in nucleophilic or electrophilic environments.
  • Lipophilicity : Fluorine and sulfonyl groups in the target compound may enhance lipophilicity (logP) relative to 9b and 9c, impacting membrane permeability and solubility.

Spectroscopic and Analytical Data

  • 1H NMR :
    • 9b : A singlet at δ 3.84 ppm corresponds to the methoxy group, absent in the target compound. The target’s fluorobenzenesulfonyl group would deshield adjacent protons, producing distinct downfield shifts.
    • 9c : Aromatic protons near the 7-chloro substituent resonate at δ 7.45–7.61 ppm, whereas the target’s 6-fluoro and sulfonyl groups would shift these signals further downfield .
  • UPLC-MS :
    • 9b : [M+H]+ at m/z 337.6 confirms its molecular weight. The target compound’s additional substituents result in a higher [M+H]+ peak (~483.5, calculated).

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